![molecular formula C13H11NaO3S B2578563 Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-44-1](/img/structure/B2578563.png)
Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a sulfonate group attached to the biphenyl structure, which enhances its solubility in water. The compound is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate typically involves the sulfonation of 3’-methyl-[1,1’-biphenyl]. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate group at the desired position on the biphenyl ring.
Industrial Production Methods: In an industrial setting, the production of sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate involves large-scale sulfonation reactors where the biphenyl derivative is treated with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the sulfonate. The product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Nucleophilic Substitution: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methyl group on the biphenyl ring can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid, halogens, and acyl chlorides are commonly used. The reactions are typically carried out in the presence of catalysts like sulfuric acid or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated biphenyls.
Friedel-Crafts Acylation: Formation of acylated biphenyls.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
科学研究应用
Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activities and signaling pathways.
相似化合物的比较
- Sodium 4’-methyl-[1,1’-biphenyl]-4-sulfonate
- Sodium 3’-chloro-[1,1’-biphenyl]-4-sulfonate
- Sodium 3’-methyl-[1,1’-biphenyl]-2-sulfonate
Comparison: Sodium 3’-methyl-[1,1’-biphenyl]-4-sulfonate is unique due to the specific position of the sulfonate group, which influences its reactivity and solubility. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other derivatives may not be as effective.
属性
IUPAC Name |
sodium;4-(3-methylphenyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S.Na/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)17(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKRIULVBUGAFR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

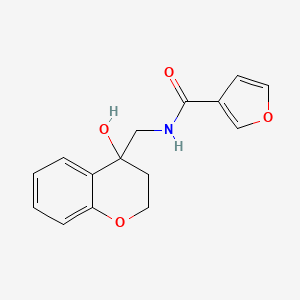
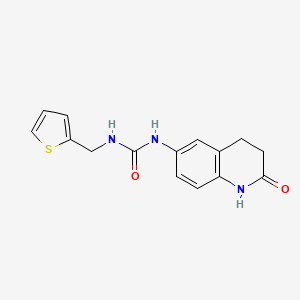
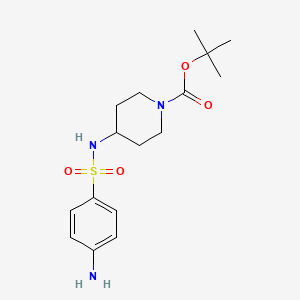
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2578486.png)
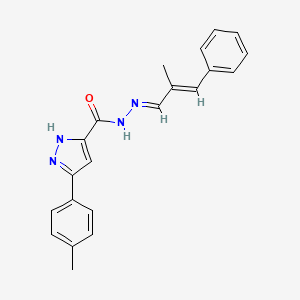
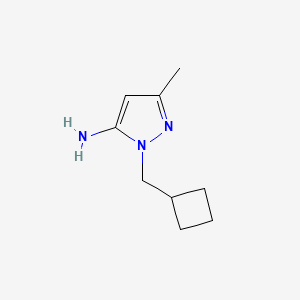
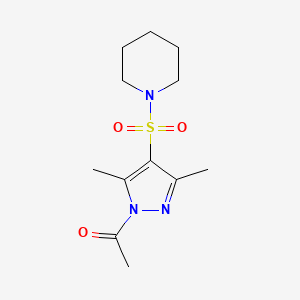
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)
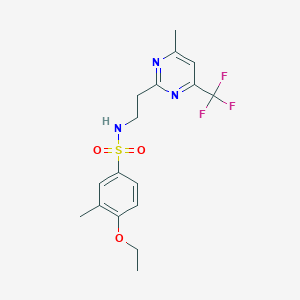
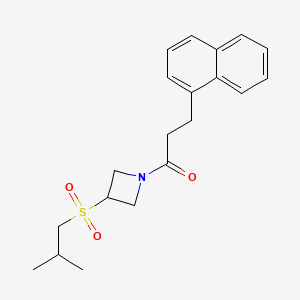
![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)
